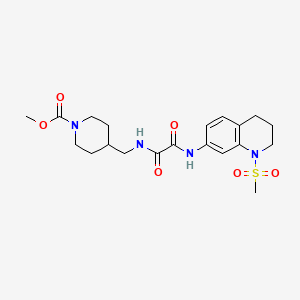

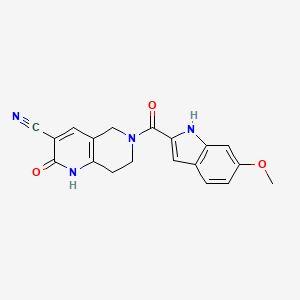

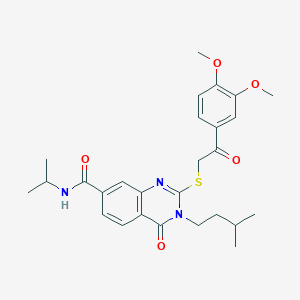

![molecular formula C12H12N6O3 B2573573 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034354-04-4](/img/structure/B2573573.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a related compound, “3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid”, the InChI code is "1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7 (13 (6)12-8)3-5-9 (14)15/h2,4H,3,5H2,1H3, (H,14,15)" .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular weight and InChI code. For a related compound, “3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid”, the molecular weight is 222.2 .科学的研究の応用

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific molecular targets and potential combination therapies is ongoing .

Antimicrobial Activity

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide” demonstrates potent antimicrobial properties. It inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a valuable candidate for novel antibiotics. Researchers are investigating its mode of action and potential synergies with existing antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Studies have highlighted the compound’s analgesic and anti-inflammatory potential. It modulates pain pathways and reduces inflammation by targeting specific receptors. Further research aims to optimize its pharmacokinetics and enhance its therapeutic efficacy .

Antioxidant Activity

The compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its unique structure allows it to interact with key enzymes involved in redox regulation. Researchers are exploring its potential applications in age-related diseases and neurodegenerative disorders .

Antiviral Properties

Preliminary investigations suggest that the compound inhibits viral replication. It shows activity against certain RNA viruses, including influenza and hepatitis C. Researchers are unraveling its mechanism of action and assessing its safety profile .

Enzyme Inhibitors

The compound interacts with various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions have implications for drug design and enzyme-targeted therapies. Researchers are optimizing its binding affinity and selectivity .

Potential Antitubercular Agent

Early studies indicate that the compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique scaffold may offer new avenues for antitubercular drug development .

Structure–Activity Relationship (SAR) Insights

Understanding the SAR of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers have explored how specific modifications affect pharmacological properties. In silico studies provide valuable insights into its interactions with target receptors .

作用機序

Target of Action

Related compounds in the triazolopyridazine class have been found to interact with proteins such as the cell division protein zipa in escherichia coli and its homolog in shigella flexneri . These proteins play crucial roles in bacterial cell division.

Mode of Action

It can be inferred that the compound may interact with its target proteins and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with cell division proteins, it may influence the bacterial cell division process .

Result of Action

If the compound does indeed interact with cell division proteins, it could potentially affect bacterial cell division .

特性

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)12(19)13-6-10-15-14-9-3-4-11(20-2)16-18(9)10/h3-5H,6H2,1-2H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTCYHAJXNFBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)

![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)

![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B2573502.png)

![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)